3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide
Description
The compound 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinazolin-5-one) substituted with a 4-chlorobenzyl group at position 2. The propionamide side chain at position 1 is further modified with a cyclopentyl-furan-containing ethylamino moiety.
Key structural features include:
- Triazoloquinazoline core: Imparts rigidity and planar aromaticity, enabling interactions with biological targets.
- 4-Chlorobenzyl group: Enhances lipophilicity and may influence receptor binding via halogen interactions.
- Propionamide linker: Provides flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[cyclopentyl(furan-2-ylmethyl)amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33ClN6O3/c32-23-13-11-22(12-14-23)20-37-30(40)26-9-3-4-10-27(26)38-28(34-35-31(37)38)15-16-29(39)33-17-18-36(24-6-1-2-7-24)21-25-8-5-19-41-25/h3-5,8-14,19,24H,1-2,6-7,15-18,20-21H2,(H,33,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKPBWOBSIFKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA and PCAF (P300/CBP-associated factor) . DNA intercalation is a common mechanism of action for many anticancer agents. PCAF is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer.
Mode of Action
The compound interacts with its targets through DNA intercalation and PCAF binding . DNA intercalation involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription. PCAF binding inhibits the activity of the PCAF bromodomain, affecting gene expression.
Biochemical Pathways
The compound’s interaction with DNA and PCAF affects various biochemical pathways involved in cell growth and proliferation. By intercalating DNA, the compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. Inhibition of PCAF can affect gene expression, potentially altering the activity of pathways involved in cell growth and survival.
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability and druggability.
Result of Action
The compound’s interaction with DNA and PCAF can result in anticancer activity . DNA intercalation can lead to cell cycle arrest and apoptosis, inhibiting the growth of cancer cells. PCAF inhibition can alter gene expression, potentially inhibiting cell growth and inducing apoptosis.
Biological Activity
The compound 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide represents a novel structure within the triazole and quinazoline frameworks, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 614.43 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is significant for its biological interactions.
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial activity against various strains. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the quinazoline structure may enhance this activity due to its ability to interact with bacterial enzymes.
- Antifungal Activity : The triazole derivatives are also noted for their antifungal properties. Studies have shown that certain triazole compounds can inhibit fungal growth effectively, with some exhibiting MIC values below those of standard antifungal agents .
Anticancer Activity
Research has highlighted the anticancer potential of triazole-based compounds. For example, compounds similar to the one have shown effectiveness in inhibiting the growth of various cancer cell lines, including HeLa cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activities can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring often acts as an inhibitor for enzymes involved in crucial metabolic pathways in bacteria and cancer cells.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA or inhibit topoisomerases, leading to disrupted replication and transcription processes .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated a series of quinolone-triazole hybrids against multi-drug resistant bacterial strains. The findings indicated that compounds with similar structures to our target compound exhibited superior antibacterial properties compared to traditional antibiotics .
- Anticancer Screening : Another investigation focused on triazole derivatives showed promising results against breast cancer cell lines, where certain compounds induced significant cytotoxic effects at nanomolar concentrations .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differentiators of the Target Compound
Halogen Placement : The 4-chlorobenzyl group (vs. 2-chloro in ) may optimize steric and electronic interactions with hydrophobic binding pockets.
Amide vs. Thioether Linkers : Unlike thioether-containing analogues , the propionamide linker in the target compound may reduce oxidative susceptibility.
Q & A
Basic Research Questions
Q. How can the synthesis of this triazoloquinazoline derivative be optimized to improve yield and purity?
- Methodology : The synthesis involves multi-step reactions, including cyclization and coupling steps. Key parameters include:
- Temperature control : Maintain reflux conditions (e.g., ethanol at 78°C) during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance intermediate stability, while ethanol aids in crystallization .
- Catalysts : Use benzyltributylammonium bromide to accelerate triazole ring formation .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., chlorobenzyl, furan groups) and confirms regiochemistry of the triazoloquinazoline core .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 602.24) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Activity : Use broth microdilution assays against Acinetobacter baumannii and Cryptococcus neoformans (MIC ≤ 25 µg/mL) .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) via MTT assay to identify IC₅₀ values .
- Anti-inflammatory Potential : Measure COX-2 inhibition using ELISA kits .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data across structural analogs?
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding affinities of analogs with targets like bacterial dihydrofolate reductase .
- QSAR Analysis : Correlate substituent effects (e.g., furan vs. phenyl groups) with activity using descriptors like logP and polar surface area .
- Validation : Cross-check computational predictions with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies address low solubility during formulation for in vivo studies?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the propanamide moiety to enhance aqueous solubility .
- Nanocarrier Systems : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) for improved bioavailability .
- Co-solvent Blends : Use ethanol/Cremophor EL mixtures (4:1 ratio) for intraperitoneal administration .
Q. How can structural modifications enhance selectivity for bacterial vs. mammalian targets?
- Substituent Engineering : Replace the cyclopentyl group with a piperazine ring to reduce off-target kinase inhibition .
- Stereochemical Optimization : Synthesize enantiomers and evaluate their activity via chiral HPLC-separated assays .
- In Silico Toxicity Screening : Use ADMET predictors (e.g., SwissADME) to filter analogs with favorable toxicity profiles .
Q. What experimental designs resolve discrepancies in reported synthetic yields for triazoloquinazoline derivatives?
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .
- Statistical Modeling : Use response surface methodology (RSM) to identify critical interactions between parameters .
- Scale-Up Validation : Replicate optimal conditions in flow chemistry systems for reproducibility .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Metabolic Stability Testing : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) to identify rapid metabolism .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in tumors vs. healthy tissues .
- Species-Specific Differences : Compare CYP450 isoform activity in human vs. murine models .
Q. Why do analogs with similar structures exhibit divergent antimicrobial potencies?
- Membrane Permeability : Measure logD values (octanol-water) to correlate hydrophobicity with Gram-negative activity .
- Resistance Profiling : Test against efflux pump-overexpressing bacterial strains (e.g., E. coli TolC mutants) .
- Target Mutagenesis : Engineer resistant bacterial strains with mutations in target enzymes (e.g., DHFR) to validate mechanism .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
